molecular formula C14H15N3 B580796 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1215206-71-5

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B580796
M. Wt: 225.295
InChI Key: DURWCXWCURBKLM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, also known as CHBI, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains at least two different elements in its ring structure. CHBI has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential to act as a biological regulator.

Scientific Research Applications

  • Bassyouni et al. (2012) synthesized a series of compounds including derivatives of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, evaluating their antioxidant and antimicrobial activities. They found that some compounds exhibited high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This study highlights the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).

  • Joshi et al. (2018) focused on the microwave-promoted ring-closure reactions of a related compound, leading to various cyclic structures. This study contributes to the understanding of chemical synthesis and molecular interactions of such compounds (Joshi et al., 2018).

  • Poomathi et al. (2015) synthesized benzo[d]imidazol-2-yl derivatives through 1,3-dipolar cycloaddition reactions, highlighting the versatility of these compounds in creating novel molecular architectures (Poomathi et al., 2015).

  • Mirallai and Koutentis (2015) explored the conversion of related compounds into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, demonstrating the potential for creating complex heterocyclic compounds (Mirallai & Koutentis, 2015).

  • Mccallum et al. (1999) studied the reaction of various imidazoles with Cyanogen Bromide, providing insight into the chemical behavior of imidazole derivatives under different conditions (Mccallum et al., 1999).

properties

IUPAC Name

1-cyclohexylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWCXWCURBKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682072
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile

CAS RN

1215206-71-5
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
A series of small diamidines with thiophene and modified N‐alkylbenzimidazole σ‐hole module represent specific binding to single G⋅C base pair (bp) DNA sequence. The variation of …

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